![molecular formula C22H15F3N2O B5554393 2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

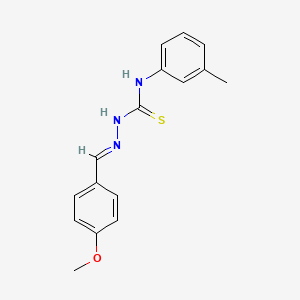

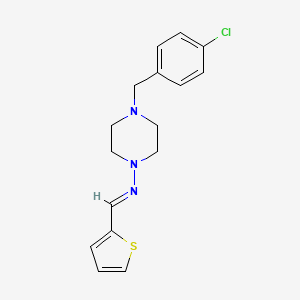

2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopenta[d]pyridazinone family and has shown promising results in various research studies.

Applications De Recherche Scientifique

Synthesis and Reactivity

Metal-Free Cycloaddition Reactions : A study by Alcaide et al. (2015) demonstrated the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes. This process allows for the room-temperature synthesis of substituted cyclobutenes, showcasing the potential for synthesizing complex cyclic structures under mild conditions Alcaide, P. Almendros, I. Fernández, C. Lázaro‐Milla, 2015.

Carborane Reagents for Electrophilic Sources : Reed (2010) discussed the limitations of triflate-based electrophilic reagents and introduced carborane reagents as a more electrophilic alternative. These reagents can be used in reactions where traditional triflates fail, indicating the potential for developing new synthetic pathways using fluorinated compounds C. Reed, 2010.

Polysubstituted Pyridazinones Synthesis : Pattison et al. (2009) explored the synthesis of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. This method may find applications in drug discovery due to the ability to introduce a variety of functional groups into the pyridazinone scaffold, potentially including the specific compound G. Pattison, G. Sandford, D. Yufit, J. Howard, J. Christopher, D. D. Miller, 2009.

Catalysis and Chemical Reactions

Oxidopyrylium [5 + 2] Cycloaddition : The study by D’Erasmo et al. (2016) on α-hydroxy-γ-pyrone-based oxidopyrylium cycloaddition reactions demonstrates the utility of these reactions for generating a diverse range of oxabicyclo[3.2.1]octane products. This highlights the potential for using fluorinated compounds in complex cycloaddition reactions to synthesize novel cyclic compounds Michael P. D’Erasmo, Christine Meck, C. Lewis, Ryan P. Murelli, 2016.

Synthesis of 4-Pyridone-3-Carboxamides : Obydennov et al. (2013) reported a novel two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. This method involves reacting cyano-pyrones with amines and subsequent cyclization, suggesting a route for synthesizing pyridone derivatives potentially relevant to the compound D. L. Obydennov, E. S. Sidorova, B. Usachev, V. Sosnovskikh, 2013.

Mécanisme D'action

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-methyl-1,4-diphenylcyclopenta[d]pyridazin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2O/c1-27-20(15-10-6-3-7-11-15)18-16(12-13-17(18)21(28)22(23,24)25)19(26-27)14-8-4-2-5-9-14/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOKNUBLSKCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=CC=C2C(=O)C(F)(F)F)C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)